molecular formula C14H13ClFNO2S B14175630 Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- CAS No. 920527-35-1

Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro-

Cat. No.: B14175630
CAS No.: 920527-35-1
M. Wt: 313.8 g/mol
InChI Key: YXXODKDJDAYYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of a benzenesulfonamide core with chloro, ethylphenyl, and fluoro substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- typically involves the sulfonation of benzene followed by the introduction of the chloro, ethylphenyl, and fluoro groups. The process can be summarized as follows:

    Sulfonation: Benzene is treated with chlorosulfonic acid to form benzenesulfonyl chloride.

    Substitution: The benzenesulfonyl chloride undergoes a nucleophilic substitution reaction with 3-chloro-4-fluoroaniline to form the intermediate product.

    Coupling: The intermediate product is then coupled with 2-ethylphenylamine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-methoxy-
  • Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-methyl-

Uniqueness

Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its methoxy and methyl counterparts. The fluoro group can enhance the compound’s stability and increase its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

920527-35-1

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

3-chloro-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-2-10-5-3-4-6-14(10)17-20(18,19)11-7-8-13(16)12(15)9-11/h3-9,17H,2H2,1H3

InChI Key

YXXODKDJDAYYJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.